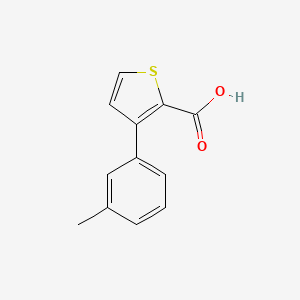
3-(3-methylphenyl)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methylphenyl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a carboxylic acid group and a tolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yields.
Industrial Production Methods: Industrial production of 3-(3-methylphenyl)thiophene-2-carboxylic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of environmentally benign reagents and solvents is also emphasized to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3-methylphenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophenes depending on the electrophile used.
Applications De Recherche Scientifique
3-(3-methylphenyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 3-(3-methylphenyl)thiophene-2-carboxylic acid exerts its effects depends on its specific application:
Electronic Applications: The compound’s conjugated system allows for efficient charge transport, making it ideal for use in electronic devices.
Biological Applications: In medicinal chemistry, the compound interacts with various molecular targets, including enzymes and receptors, to exert its therapeutic effects.
Comparaison Avec Des Composés Similaires
3-Methyl-2-thiophenecarboxylic Acid: Similar in structure but lacks the tolyl group, which can affect its electronic properties and reactivity.
Thiophene-3-carboxylic Acid: Another related compound, differing in the position of the carboxylic acid group, which can influence its chemical behavior and applications.
Uniqueness: 3-(3-methylphenyl)thiophene-2-carboxylic acid stands out due to the presence of both the tolyl and carboxylic acid groups, which confer unique electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials for electronic applications and as a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C12H10O2S |
|---|---|
Poids moléculaire |
218.27 g/mol |
Nom IUPAC |
3-(3-methylphenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O2S/c1-8-3-2-4-9(7-8)10-5-6-15-11(10)12(13)14/h2-7H,1H3,(H,13,14) |
Clé InChI |
PVWQBVLSNRUPOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=C(SC=C2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














